Hexopyrronium bromide

Vue d'ensemble

Description

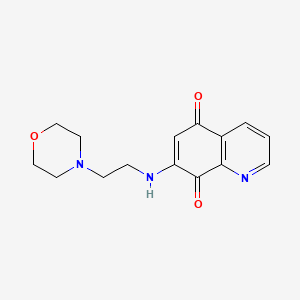

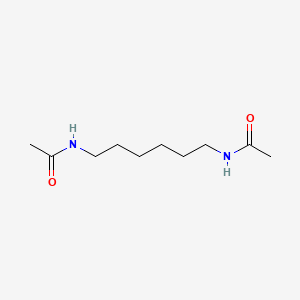

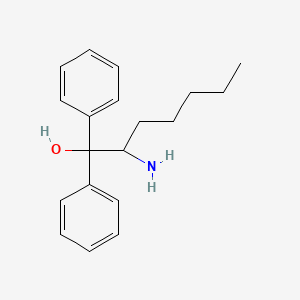

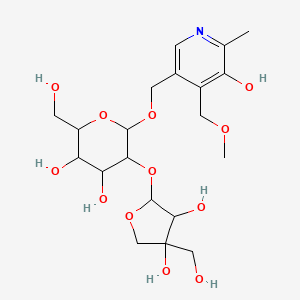

Le bromure d'hexopyrronium est un composé d'ammonium quaternaire de formule moléculaire C20H30BrNO3 . Il est connu pour ses propriétés anticholinergiques et est principalement utilisé comme antihistaminique. Le composé a une masse moléculaire de 412,361 Da et est reconnu pour sa capacité à inhiber les sécrétions gastriques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure d'hexopyrronium peut être synthétisé par un processus en plusieurs étapes impliquant l'estérification de l'acide mandélique a-cyclopentyle avec le 1-méthyl-3-pyrrolidinol, suivie d'une quaternisation avec du bromure de méthyle. La réaction implique généralement l'utilisation de diméthylformamide comme solvant et de carbonyldiimidazole comme agent de condensation .

Méthodes de production industrielle : La production industrielle de bromure d'hexopyrronium suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Le processus implique le contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent recristallisé à partir d'un solvant organique pour répondre aux normes de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure d'hexopyrronium subit diverses réactions chimiques, notamment :

Réactions de substitution : L'ion bromure peut être substitué par d'autres nucléophiles.

Oxydation et réduction : Le composé peut participer à des réactions redox dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles tels que les ions hydroxyde ou d'autres halogénures.

Oxydation et réduction : Les réactifs courants comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium.

Principaux produits :

Réactions de substitution : Les produits dépendent du nucléophile utilisé.

Oxydation et réduction : Les produits varient en fonction des conditions de réaction et des réactifs spécifiques.

4. Applications de la recherche scientifique

Le bromure d'hexopyrronium a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur les processus cellulaires et comme outil dans les dosages biochimiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles gastro-intestinaux et comme antihistaminique.

Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés.

5. Mécanisme d'action

Le bromure d'hexopyrronium exerce ses effets en bloquant de manière compétitive les récepteurs muscariniques, inhibant ainsi la transmission cholinergique. Cette action réduit les sécrétions gastriques et a des effets antispasmodiques sur les muscles lisses. Le composé a une forte affinité pour les récepteurs M1, suivis des récepteurs M3, M2/M4 et M5 .

Composés similaires :

Bromure de glycopyrronium : Un autre composé d'ammonium quaternaire avec des propriétés anticholinergiques similaires.

Atropine : Un anticholinergique bien connu utilisé pour diverses applications médicales.

Scopolamine : Utilisée principalement pour ses effets antiémétiques et antispasmodiques.

Unicité : Le bromure d'hexopyrronium est unique dans son profil d'affinité réceptorique spécifique et son efficacité à réduire les sécrétions gastriques sans effets significatifs sur le système nerveux central. Cela le rend particulièrement utile dans le traitement des troubles gastro-intestinaux avec un minimum d'effets secondaires .

Applications De Recherche Scientifique

Hexopyrronium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in treating gastrointestinal disorders and as an antihistaminic agent.

Mécanisme D'action

Hexopyrronium bromide exerts its effects by competitively blocking muscarinic receptors, thereby inhibiting cholinergic transmission. This action reduces gastric secretions and has antispasmodic effects on smooth muscles. The compound has a high affinity for M1 receptors, followed by M3, M2/M4, and M5 receptors .

Comparaison Avec Des Composés Similaires

Glycopyrronium Bromide: Another quaternary ammonium compound with similar anticholinergic properties.

Atropine: A well-known anticholinergic agent used for various medical applications.

Scopolamine: Used primarily for its antiemetic and antispasmodic effects.

Uniqueness: Hexopyrronium bromide is unique in its specific receptor affinity profile and its effectiveness in reducing gastric secretions without significant central nervous system effects. This makes it particularly useful in treating gastrointestinal disorders with minimal side effects .

Propriétés

Numéro CAS |

3734-12-1 |

|---|---|

Formule moléculaire |

C20H30BrNO3 |

Poids moléculaire |

412.4 g/mol |

Nom IUPAC |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide |

InChI |

InChI=1S/C20H30NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

YEVVXURMULIHJU-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |

SMILES canonique |

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Hexopyrronium bromide; Hexopyrronii bromidum |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)